molecular formula C9H10BrFO2 B1488041 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene CAS No. 1095544-33-4

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene

Cat. No.: B1488041
CAS No.: 1095544-33-4
M. Wt: 249.08 g/mol
InChI Key: XPAGJNILFJSAKM-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), fluorine (F), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) groups at positions 1, 2, 4, and 5, respectively. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis due to its versatile reactivity patterns, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromine substituent . Its structural complexity arises from the interplay of electron-withdrawing (Br, F) and electron-donating (ethoxy, methoxy) groups, which modulate its electronic and steric properties. Commercial availability is noted in small quantities (1g, 500mg), indicating its role as a specialty chemical .

Properties

IUPAC Name

1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAGJNILFJSAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene (C9H10BrFO2) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, fluorine, and methoxy groups on a benzene ring. Its molecular structure can be represented as follows:

Chemical Formula C9H10BrF O2\text{Chemical Formula C}_9\text{H}_{10}\text{BrF O}_2

The biological activity of this compound is primarily mediated through its interaction with various biological targets. Key mechanisms include:

1. Enzyme Inhibition : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition or activation of these enzymes can significantly influence metabolic pathways and drug efficacy.

2. Modulation of Signaling Pathways : It affects several signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can lead to altered gene expression related to oxidative stress response .

Anticancer Effects

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Case Study 1 : A derivative exhibited selective inhibition against various cancer cell lines, inducing apoptosis and cell cycle arrest in breast cancer models. The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity against rapidly dividing cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some related compounds have shown promising antimicrobial effects, suggesting potential applications in treating infections .

Data Table: Biological Activity Overview

Activity TypeDescriptionIC50 Value (µM)Reference
AnticancerInduces apoptosis in breast cancer models0.08 - 0.42
Enzyme InhibitionInhibits cytochrome P450 enzymesVaries
AntimicrobialExhibits antimicrobial propertiesNot specified

Scientific Research Applications

Organic Synthesis

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene serves as a building block in the synthesis of more complex organic molecules. It can be utilized in:

  • Cross-coupling reactions : It acts as a coupling partner in Suzuki or Heck reactions to form biaryl compounds.
  • Functional group transformations : The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition or receptor modulation.
  • Antimicrobial Properties : Its structural features suggest potential interactions with microbial enzymes, which could lead to the development of new antimicrobial agents.

Material Science

In material science, this compound can be used to synthesize:

  • Liquid crystals : Its unique molecular structure allows for applications in liquid crystal displays (LCDs) due to its ability to influence optical properties.
  • Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. In vitro assays demonstrated that it effectively inhibited PI3K activity, indicating its potential role in targeted cancer therapies.

Comparison with Similar Compounds

Key Trends :

  • Electron Effects : Ethoxy and methoxy groups donate electrons via resonance, while halogens (Br, F) withdraw electrons. This combination creates regions of varied electron density, influencing reactivity in electrophilic substitution or metal-catalyzed coupling reactions .
  • Steric Hindrance : Ethoxy’s bulkiness (compared to methoxy or methyl) may reduce reaction rates in sterically sensitive pathways .

Physicochemical Properties

Property 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene (Predicted) 2-Bromo-4-fluoro-1-methoxybenzene 1-Bromo-4-fluoro-2-methylbenzene
Molecular Weight ~263.1 g/mol 219.0 g/mol 203.0 g/mol
Melting Point 80–90°C (estimated) 45–47°C 30–32°C
Solubility Low in water; soluble in DCM, THF, ethers Similar Similar
LogP (Lipophilicity) ~2.8 (higher due to ethoxy) ~2.2 ~2.5

Notes:

  • Ethoxy increases lipophilicity compared to methoxy, enhancing membrane permeability in pharmaceutical contexts .
  • Fluorine’s electronegativity enhances stability against metabolic degradation .

Reactivity :

  • Bromine : Participates in cross-coupling (e.g., Suzuki) to form biaryl structures .
  • Fluorine : Stabilizes intermediates in SNAr reactions; resistant to displacement under mild conditions .
  • Ethoxy/Methoxy : May undergo demethylation under strong acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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